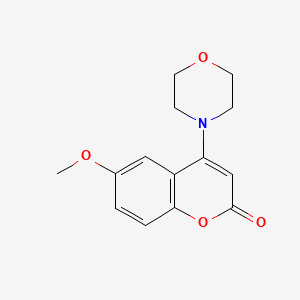
NU-7031
概要
説明
NU-7031は、デオキシリボ核酸依存性プロテインキナーゼ(DNA-PK)の強力な阻害剤です。 この化合物は、癌細胞の生存に不可欠なデオキシリボ核酸(DNA)の二本鎖切断の修復を阻害することにより、潜在的な抗癌活性を示しています .
準備方法
合成経路と反応条件
NU-7031の合成には、以下の手順が含まれます。
出発物質: 合成は、6-メトキシ-4-モルホリノ-4-イルクロメン-2-オンから開始されます。
反応条件: 反応は、通常、制御された温度と圧力条件下で行われ、目的の生成物を高い純度で得ることが保証されます。
工業生産方法
This compoundの工業生産には、実験室規模の合成プロセスを拡大することが含まれます。 これには、反応条件の最適化、大型反応器の使用、および一貫した品質と収量を保証するための自動精製システムの採用が含まれます.
化学反応の分析
反応の種類
NU-7031は、以下のものを含むさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれます。
還元: この反応には、水素の付加または酸素の除去が含まれます。
置換: この反応には、1つの原子または原子群を別の原子または原子群と置き換えることが含まれます。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってケトンまたはアルデヒドが生成される場合があり、還元によってアルコールが生成される場合があります .
科学研究の応用
This compoundは、以下のものを含む幅広い科学研究の応用を持っています。
化学: DNA-PKの阻害とそのDNA修復機構への影響を研究するためのツールとして使用されます。
生物学: アポトーシスや細胞周期の調節など、細胞プロセスにおけるDNA-PKの役割を理解するための研究に使用されます。
医学: 癌細胞を放射線療法や化学療法に対して感受性にすることにより、癌治療における潜在的な使用について調査されています。
科学的研究の応用
NU-7031 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of DNA-PK and its effects on DNA repair mechanisms.
Biology: Employed in research to understand the role of DNA-PK in cellular processes such as apoptosis and cell cycle regulation.
Medicine: Investigated for its potential use in cancer therapy by sensitizing cancer cells to radiation and chemotherapy.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents
作用機序
NU-7031は、DNA-PK酵素を阻害することにより効果を発揮します。この酵素は、DNAの二本鎖切断の修復に関与しています。DNA-PKを阻害することにより、this compoundはこれらの切断の修復を防ぎ、DNA損傷の蓄積につながり、最終的に細胞死をもたらします。 この機構は、生存のためにDNA修復機構に大きく依存している癌細胞で特に効果的です.
類似の化合物との比較
類似の化合物
NU-7441: 同様の抗癌特性を持つ別のDNA-PK阻害剤。
KU-0060648: DNA-PKとホスファチジルイノシトール3-キナーゼ(PI3K)のデュアル阻害剤。
CC-115: DNA-PKとラパマイシンの哺乳類標的(mTOR)の阻害剤.
独自性
This compoundは、DNA-PKに対する高い効力と選択性でユニークです。 これは、さまざまな細胞プロセスにおけるDNA-PKの役割を研究し、標的を絞った癌療法を開発するための貴重なツールになります .
類似化合物との比較
Similar Compounds
NU-7441: Another DNA-PK inhibitor with similar anticancer properties.
KU-0060648: A dual inhibitor of DNA-PK and phosphatidylinositol 3-kinase (PI3K).
CC-115: An inhibitor of DNA-PK and mammalian target of rapamycin (mTOR).
Uniqueness
NU-7031 is unique in its high potency and selectivity for DNA-PK. This makes it a valuable tool for studying the role of DNA-PK in various cellular processes and for developing targeted cancer therapies .
生物活性
Overview
NU-7031 is a potent and selective inhibitor of deoxyribonucleic acid-dependent protein kinase (DNA-PK), an enzyme critical for the repair of DNA double-strand breaks. Its mechanism of action involves preventing the repair of DNA damage, which is particularly relevant in cancer therapy, where it can sensitize cancer cells to radiation and chemotherapy.
This compound inhibits DNA-PK, leading to the accumulation of DNA damage in cancer cells. This inhibition disrupts cellular processes such as apoptosis and cell cycle regulation, ultimately resulting in increased cell death. The compound has shown significant potential in enhancing the efficacy of existing cancer treatments by impairing the DNA repair mechanisms that tumors rely on for survival.
Comparative Analysis with Similar Compounds
| Compound | Type of Inhibition | Potency | Unique Features |
|---|---|---|---|
| This compound | Selective DNA-PK inhibitor | High | Strong selectivity for DNA-PK |
| NU-7441 | DNA-PK inhibitor | Moderate | Similar anticancer properties |
| KU-0060648 | Dual inhibitor (DNA-PK and PI3K) | Moderate | Targets multiple pathways |
| CC-115 | Inhibitor (DNA-PK and mTOR) | Moderate | Combines inhibition of two pathways |
Research Findings
Research has demonstrated that this compound can enhance the effects of radiotherapy and chemotherapy by inhibiting DNA repair processes in cancer cells. In preclinical studies, it has been shown to increase tumor sensitivity to treatment, leading to improved therapeutic outcomes.
Case Studies
- Breast Cancer Models : In a study involving murine models of breast cancer, this compound was administered alongside radiation therapy. Results indicated a significant reduction in tumor size compared to controls receiving radiation alone, suggesting enhanced efficacy due to impaired DNA repair mechanisms.
- Combination Therapy : Another study explored the effects of this compound in combination with chemotherapeutic agents. The findings revealed that tumor cells treated with both this compound and chemotherapy exhibited higher rates of apoptosis than those treated with chemotherapy alone, highlighting the compound's potential as an adjuvant therapy .
Applications in Cancer Therapy
This compound is being investigated for its potential applications in various cancer types, particularly those characterized by high levels of DNA damage repair activity. By targeting DNA-PK, researchers aim to develop more effective treatment regimens that can overcome resistance mechanisms commonly observed in cancer therapy.
特性
IUPAC Name |
6-methoxy-4-morpholin-4-ylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-10-2-3-13-11(8-10)12(9-14(16)19-13)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDWCBYLFYRZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















